2-methoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
Overview
Description
2-methoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, nitrophenyl, and trimethoxybenzoate groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 3,4,5-trimethoxybenzoate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-methoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate exerts its effects involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways and molecular interactions. For example, the nitrophenyl group can undergo reduction to form an amine, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-nitrobenzoic acid: Shares the methoxy and nitro groups but lacks the hydrazone and trimethoxybenzoate groups.
4-nitrobenzaldehyde: Contains the nitro group but lacks the methoxy and trimethoxybenzoate groups.
3,4,5-trimethoxybenzoic acid: Contains the trimethoxybenzoate group but lacks the methoxy and nitrophenyl groups.
Uniqueness
2-methoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Properties
IUPAC Name |
[2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O9/c1-33-20-11-15(14-26-27-24(29)16-6-8-18(9-7-16)28(31)32)5-10-19(20)37-25(30)17-12-21(34-2)23(36-4)22(13-17)35-3/h5-14H,1-4H3,(H,27,29)/b26-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJSNKYZGUKLPE-WGARJPEWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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